![molecular formula C19H33NO2 B13438797 2-Amino-2-[2-(3-octylphenyl)ethyl]-1,3-propanediol](/img/structure/B13438797.png)
2-Amino-2-[2-(3-octylphenyl)ethyl]-1,3-propanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-2-[2-(3-octylphenyl)ethyl]-1,3-propanediol is a synthetic compound known for its significant role in medical research, particularly in the treatment of multiple sclerosis. This compound is a sphingosine-1-phosphate receptor modulator, which means it can influence the immune system by affecting the movement of lymphocytes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-[2-(3-octylphenyl)ethyl]-1,3-propanediol typically involves the reaction of 3-octylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using hydrogenation or other reducing agents. The final step involves the reaction of the amine with glycidol to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
化学反応の分析
Types of Reactions
2-Amino-2-[2-(3-octylphenyl)ethyl]-1,3-propanediol undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group can participate in substitution reactions to form various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often have different biological activities and can be used in various research applications .
科学的研究の応用
2-Amino-2-[2-(3-octylphenyl)ethyl]-1,3-propanediol has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Primarily used in the treatment of multiple sclerosis due to its immunomodulatory properties.
Industry: Used in the development of new pharmaceuticals and as a research tool in drug discovery
作用機序
The compound exerts its effects by modulating sphingosine-1-phosphate receptors, particularly S1P1. This modulation prevents lymphocytes from leaving lymph nodes, thereby reducing their presence in the central nervous system. This mechanism is particularly beneficial in treating multiple sclerosis, where it helps reduce inflammation and prevent further damage to nerve cells .
類似化合物との比較
Similar Compounds
Fingolimod: Another sphingosine-1-phosphate receptor modulator used in multiple sclerosis treatment.
Siponimod: Similar in structure and function, used for treating relapsing forms of multiple sclerosis.
Ozanimod: Another S1P receptor modulator with similar therapeutic applications
Uniqueness
2-Amino-2-[2-(3-octylphenyl)ethyl]-1,3-propanediol is unique due to its specific structure, which provides a distinct pharmacokinetic profile and a different set of biological activities compared to other similar compounds. Its ability to modulate immune responses with high specificity makes it a valuable compound in medical research and treatment .
特性
分子式 |
C19H33NO2 |
|---|---|
分子量 |
307.5 g/mol |
IUPAC名 |
2-amino-2-[2-(3-octylphenyl)ethyl]propane-1,3-diol |
InChI |
InChI=1S/C19H33NO2/c1-2-3-4-5-6-7-9-17-10-8-11-18(14-17)12-13-19(20,15-21)16-22/h8,10-11,14,21-22H,2-7,9,12-13,15-16,20H2,1H3 |
InChIキー |
VUKMITOWFKYWDF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1=CC(=CC=C1)CCC(CO)(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



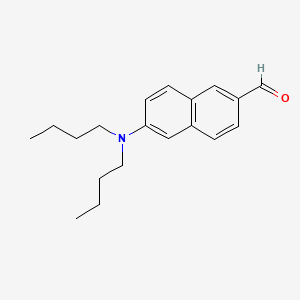
![N-Benzoyl-2'-deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine](/img/structure/B13438745.png)
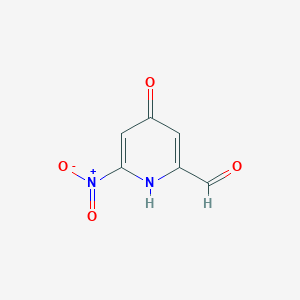
![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-one](/img/structure/B13438752.png)
![4-[[(2-Amino-3,5-dibromophenyl)methylene]amino]cyclohexanol](/img/structure/B13438767.png)

![1-[1,1-Difluoro-2-(sulfamoylamino)ethyl]-2-fluorobenzene](/img/structure/B13438779.png)
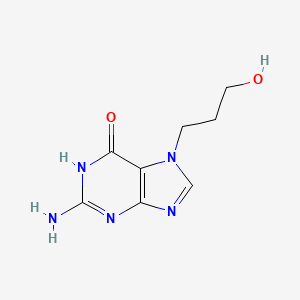
![[4-(2-Pyridin-2-yl-1,3-thiazol-4-yl)phenyl]boronic acid](/img/structure/B13438790.png)

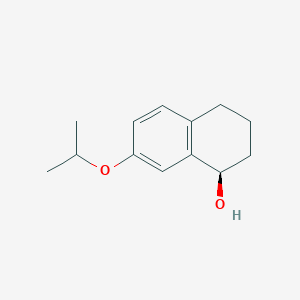
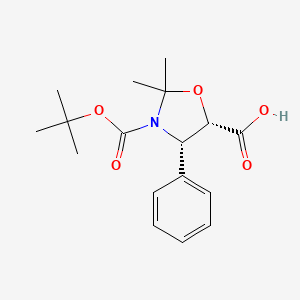
![4-(Benzothiophen-2-ylmethylamino)-1-hydroxy-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13438811.png)
